1,11-Dodecadien-4-ol 4-Acetate, also known as dodeca-1,11-dien-4-yl acetate, is a chemical compound with the molecular formula and a molecular weight of 224.34 g/mol. It belongs to the class of compounds known as fatty alcohols and esters. This compound is characterized by its unique dodecadiene structure, which includes two double bonds and an acetate functional group. Its chemical structure allows it to participate in various chemical reactions and applications in synthetic organic chemistry.
1,11-Dodecadien-4-ol 4-Acetate can be sourced from both natural and synthetic processes. It is often derived from natural sources such as essential oils or synthesized through various chemical reactions in laboratory settings. In terms of classification, this compound falls under the category of ester, specifically an alkene ester due to the presence of a dodecadiene backbone.
The synthesis of 1,11-Dodecadien-4-ol 4-Acetate typically involves the esterification of dodeca-1,11-dien-4-ol with acetic anhydride or acetic acid in the presence of a catalyst like sulfuric acid. This process generally occurs under reflux conditions to facilitate the reaction.
The molecular structure of 1,11-Dodecadien-4-ol 4-Acetate can be described using several notations:
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-12-14(11-5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3CC(=O)OC(CCCCCCC=C)CC=CThe compound features a linear chain with two double bonds located at positions 1 and 11 of the dodecane backbone.
1,11-Dodecadien-4-ol 4-Acetate can undergo various chemical transformations:
For these reactions:
The mechanism of action for 1,11-Dodecadien-4-ol 4-Acetate involves its interaction with biological targets such as enzymes. For instance, it may inhibit cholinesterase enzymes that play a crucial role in neurotransmission. This inhibition can lead to alterations in physiological processes and has potential implications for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Property | Value |
|---|---|
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
1,11-Dodecadien-4-ol 4-Acetate has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: